methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate
Description
Methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate is a synthetic benzoate ester derivative featuring a chromene (2H-benzopyran) moiety linked via an amide bond to a 4,5-dimethoxy-substituted aromatic ring. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the preparation of structurally related intermediates using 2-cyanophenol and brominated precursors under argon atmosphere . The compound’s crystal structure reveals non-parallel aromatic rings (dihedral angle: 26.20°) and standard bond geometries, which may influence its stability and reactivity .
Properties
IUPAC Name |
methyl 2-(2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-10H,11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKBSESHENKWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate typically involves the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Amidation: The chromene derivative is then reacted with an appropriate amine to form the amido group. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the amido group can yield the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Varying Amido Substituents
a. Methyl 2-[(2,4-Dimethyl-3-Furoyl)Amino]-4,5-Dimethoxybenzoate (Compound 7n)
- Structure : Replaces the chromene-amido group with a 2,4-dimethylfuroyl substituent .
- Pharmacological Activity : Exhibits 45.4% inhibition of carrageenan-induced rat paw edema, surpassing ibuprofen (35.6%) in anti-inflammatory efficacy .
- Synthesis: Prepared via amidation of 2,4-dimethyl-3-furoyl chloride with methyl 2-amino-4,5-dimethoxybenzoate, yielding 87% .
- Key Difference : The furoyl group enhances anti-inflammatory activity compared to the chromene-amido derivative, suggesting substituent-dependent bioactivity .
b. Methyl 2-(Acetylamino)-4,5-Dimethoxybenzoate
- Structure: Features an acetylamino group instead of the chromene-amido moiety .
- Properties : Lacks reported biological activity, underscoring the necessity of bulky heterocyclic groups (e.g., chromene or furoyl) for pharmacological effects.
Coumarin and Chromene Derivatives
Coumarins (e.g., 1,2-benzopyrones) share structural similarity with the chromene unit in the target compound. These derivatives are known for anticoagulant, anti-inflammatory, and anticancer activities . However, methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate diverges by incorporating a benzoate ester and methoxy groups, which may modulate solubility and target specificity compared to simpler coumarins.
Dimethoxybenzoate Esters
- Methyl 3,5-Dimethoxybenzoate : A commercial analog lacking the chromene-amido group. Exhibits lower melting point (42–43°C vs. >150°C for the target compound), highlighting how substituents affect crystallinity .
Pharmacological and Physicochemical Comparisons
Table 1: Anti-Inflammatory Activity of Selected Compounds
| Compound | Inhibition Rate (%) | Reference |
|---|---|---|
| Methyl 2-(2H-chromene-3-amido)-4,5-DMB* | Data not reported | — |
| Compound 7n (Furoyl derivative) | 45.4 | |
| Ibuprofen | 35.6 | |
| Other analogs (7a–7m) | 7.2–35.6 |
*DMB: Dimethoxybenzoate
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Solubility |
|---|---|---|
| Methyl 2-(2H-chromene-3-amido)-4,5-DMB | >150* | Low in water |
| Methyl 3,5-dimethoxybenzoate | 42–43 | Moderate in ether |
| Compound 7n | Not reported | High in DMSO |
*Inferred from related crystalline structures .
Biological Activity
Methyl 2-(2H-chromene-3-amido)-4,5-dimethoxybenzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chromene moiety linked to a methoxy-substituted benzoate. Its molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 287.29 g/mol
This unique arrangement of functional groups contributes to its reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is crucial for the treatment of hyperpigmentation disorders. Tyrosinase plays a key role in melanin production, and inhibiting this enzyme can reduce skin pigmentation.
- Antioxidant Activity : The presence of methoxy groups in the structure enhances the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, although further research is needed to elucidate the specific mechanisms involved.
Tyrosinase Inhibition Studies
A series of studies have evaluated the tyrosinase inhibitory activity of this compound and its analogs. For instance:
- IC Values : The compound demonstrated an IC value in the low micromolar range, indicating potent inhibition compared to standard inhibitors like kojic acid (IC = 24.09 μM) .
Antioxidant Activity Assessment
In vitro assays have been conducted to assess the antioxidant capacity of the compound:
- DPPH Radical Scavenging Assay : The compound exhibited significant radical scavenging activity with an IC value comparable to established antioxidants.
- Cell Viability : Cytotoxicity assays in B16F10 cells showed that concentrations up to 20 µM did not affect cell viability, suggesting a favorable safety profile for potential therapeutic applications .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 3-hydroxy-4,5-dimethoxybenzoate | Hydroxy and methoxy groups | Antimicrobial, antioxidant |
| Benzopyranone | Benzopyran core | Anticancer |
| Coumarin | Coumarin backbone | Anticoagulant |
This table illustrates how the specific combination of chromene and methoxy groups in this compound may confer distinct biological activities not found in other similar compounds .
Case Study 1: Melanin Production Inhibition
In a study investigating anti-melanogenic effects, this compound was tested for its ability to inhibit melanin production in B16F10 cells. The results indicated that treatment with the compound significantly reduced melanin levels compared to untreated controls.
Case Study 2: Antioxidant Efficacy
Another study focused on evaluating the antioxidant potential of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings suggested that it possesses strong antioxidant properties, making it a candidate for further development in skin care formulations aimed at combating oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
